エトフメセート-2-ケト

概要

説明

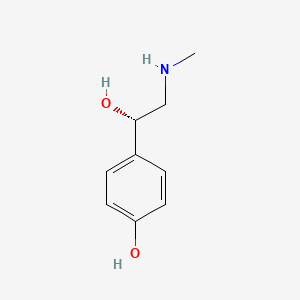

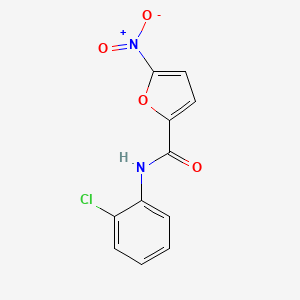

Ethofumesate-2-keto is a metabolite of the herbicide, ethofumesate used for the control of weeds in strawberry and beet crops. It inhibits the growth of meristems, retards cellular division and limits the formation of cuticules.

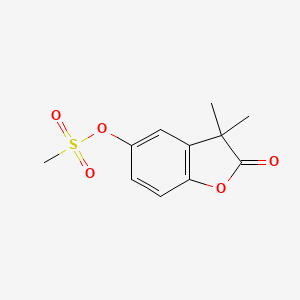

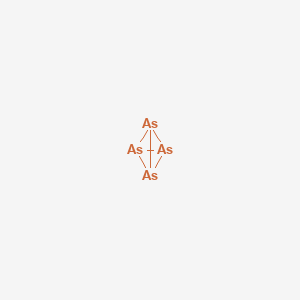

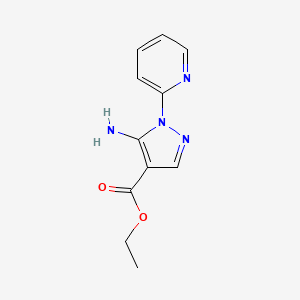

Ethofumesate-2-keto is a methanesulfonate ester that is methanesulfonic acid in which the hydrogen of the hydroxy group has been replaced by a 3,3-dimethyl-2-oxo-2,3-dihydro-1-benzofuran-5-yl group. It is a metabolite of the herbicide ethofumesate. It has a role as a marine xenobiotic metabolite. It is a methanesulfonate ester, a member of 1-benzofurans and a gamma-lactone.

科学的研究の応用

分析用標準品

エトフメセート-2-ケトは、イチゴおよび土壌サンプル中の分析対象物の定量のための分析用標準品として使用されます {svg_1}. これには、QuEChERS(迅速、容易、安価、効果的、堅牢、安全)として知られる抽出方法が関与し、その後、タンデム質量分析法(MS / MS)と2次元ガスクロマトグラフィー飛行時間型質量分析法(GC×GC-TOF-MS)と組み合わせたガスクロマトグラフィー(GC)/液体クロマトグラフィー(LC)が続きます {svg_2}.

除草剤代謝産物

エトフメセート-2-ケトは、除草剤エトフメセートの代謝産物です {svg_3}. エトフメセートは、イチゴとビートの作物の雑草防除に使用されます {svg_4}. それは、頂端分裂組織の成長を阻害し、細胞分裂を遅らせ、表皮の形成を制限します {svg_5}.

バミューダグラスの防除

エトフメセートは、感受性種における脂質合成、呼吸、光合成を阻害するベンゾフラン系除草剤です {svg_6}. バミューダグラスは、エトフメセートによる被害を受けやすく、耐性種であるタールフェスク(Festuca arundinacea Schreb。)またはケンタッキーブルーグラス(Poa pratensis L.)などの抑制には、連続的な施用を使用できます {svg_7}.

セントオーガスティングラスの耐性

セントオーガスティングラスは、エトフメセートに対して優れた耐性を持ち、最大3.36 kg a.i.まで処理できます。 ha-1 {svg_8}. エトフメセートを単独で、またはアトラジンとタンクミックスして連続的に施用すると、セントオーガスティングラスにおけるバミューダグラスの防除に効果的(80〜89%)および優れた(95%)効果が得られました。 オーガスティングラス {svg_9}.

シーショアパスパルムの耐性

シーショアパスパルムは使用が許可されていますが、セントオーガスティングラスよりも被害を受けやすいため、施用は£0.56 kg ha-1に制限されています。 オーガスティングラス {svg_10}. エトフメセートは、現在、これらの芝生におけるバミューダグラスの選択的防除に使用できる唯一の除草剤です {svg_11}.

研究ツール

エトフメセート-2-ケトは、バミューダグラス、シーショアパスパルム、セントオーガスティングラスにおけるエトフメセートの有効性、吸収、代謝を評価する研究に使用されます。 オーガスティングラス {svg_12}.

作用機序

Target of Action

Ethofumesate-2-keto, a metabolite of the herbicide ethofumesate , primarily targets the growth of meristems . Meristems are regions in plants where rapid cell division and growth occur. By inhibiting the growth of these regions, Ethofumesate-2-keto effectively controls the proliferation of unwanted plants, such as weeds in strawberry and beet crops .

Mode of Action

The compound interacts with its targets by retarding cellular division . This means it slows down the process by which cells divide to form new cells, a crucial process for the growth and development of plants. Additionally, Ethofumesate-2-keto limits the formation of cuticles , which are protective, waxy layers found on the surface of plants. By limiting cuticle formation, the compound can further inhibit plant growth.

Result of Action

The primary result of Ethofumesate-2-keto’s action is the effective control of weed growth in crops like strawberries and beets . By inhibiting meristem growth, retarding cell division, and limiting cuticle formation, the compound prevents unwanted plants from proliferating. This leads to healthier, more productive crops.

Action Environment

生化学分析

Biochemical Properties

Ethofumesate-2-keto is known to inhibit the growth of meristems, retard cellular division, and limit the formation of cuticles . It interacts with various enzymes and proteins, including those involved in cell division and growth. The compound’s interaction with these biomolecules results in the inhibition of cellular processes essential for weed growth, making it an effective herbicide .

Cellular Effects

Ethofumesate-2-keto has significant effects on various types of cells and cellular processes. It inhibits the growth of meristems and retards cellular division, which are crucial for the development of plants . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of weed growth . The impact on these cellular processes makes Ethofumesate-2-keto a potent herbicide.

Molecular Mechanism

The molecular mechanism of Ethofumesate-2-keto involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression . The compound binds to enzymes involved in cell division and growth, inhibiting their activity and preventing the normal development of plants . This inhibition results in the retardation of cellular processes essential for weed growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethofumesate-2-keto change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that Ethofumesate-2-keto remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent inhibition of cellular processes, affecting plant growth and development.

Dosage Effects in Animal Models

The effects of Ethofumesate-2-keto vary with different dosages in animal models. At low doses, the compound effectively inhibits weed growth without causing significant adverse effects . At high doses, Ethofumesate-2-keto can cause toxic effects, including damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of using appropriate concentrations of the compound for effective weed control.

Metabolic Pathways

Ethofumesate-2-keto is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound’s metabolism leads to the production of metabolites that contribute to its herbicidal effects . These metabolic pathways are crucial for the compound’s efficacy in inhibiting weed growth.

Transport and Distribution

The transport and distribution of Ethofumesate-2-keto within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its herbicidal effects . The efficient transport and distribution of Ethofumesate-2-keto are essential for its activity in controlling weed growth.

Subcellular Localization

Ethofumesate-2-keto’s subcellular localization plays a crucial role in its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its herbicidal effects . Targeting signals and post-translational modifications are involved in directing Ethofumesate-2-keto to these subcellular locations, ensuring its efficacy in inhibiting weed growth.

特性

IUPAC Name |

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYCAYNZXSHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343594 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26244-33-7 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)

![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)